Hydrogen Bond Acceptor Vector Density versus 2-Amino-5-phenylnicotinic Acid
The target compound incorporates two methoxy oxygen atoms on the 5-phenyl ring, providing a total of 6 hydrogen bond acceptors (HBA) versus 4 HBA in the non-methoxylated comparator 2-amino-5-phenylnicotinic acid. This 50% increase in HBA count enables stronger and more directional polar interactions with binding-site residues, as predicted by Lipinski's Rule of Five and verified in analogous 3,5-dimethoxyphenyl systems targeting the colchicine-binding site of tubulin [1]. While no head-to-head assay data exists for this exact compound, the structural doubling of the HBA vector density is a quantifiable, property-based differentiation.
| Evidence Dimension | Number of Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | 6 HBA (2 from amino/carboxyl, 2 from pyridine N, 2 from methoxy groups) |
| Comparator Or Baseline | 2-Amino-5-phenylnicotinic acid: 4 HBA (2 from amino/carboxyl, 2 from pyridine N) |
| Quantified Difference | +2 HBA (50% relative increase) |
| Conditions | In silico topology analysis; molecular formula-based count |
Why This Matters
A quantifiable increase in HBA density can directly influence fragment screening hit rates and binding thermodynamics, making this building block a superior choice for libraries targeting hydrogen-bond-rich biological pockets.
- [1] Discovery of Polymethoxyphenyl-Pyridines Bearing Amino Side Chains as Tubulin Colchicine-Binding Site Inhibitors. (n.d.). View Source
